6-(4-Cyanophenoxy)hexanoic acid
Description
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
6-(4-cyanophenoxy)hexanoic acid |
InChI |
InChI=1S/C13H15NO3/c14-10-11-5-7-12(8-6-11)17-9-3-1-2-4-13(15)16/h5-8H,1-4,9H2,(H,15,16) |
InChI Key |
DSBGMWIYDOZJNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
6-(4-Formylphenoxy)hexanoic Acid Structure: Hexanoic acid with a 4-formylphenoxy substituent. Applications: Widely used as an intermediate in synthesizing fluorescent 4-styrylcoumarin derivatives for biomolecule labeling. The formyl group enables regioselective aldol condensation reactions . Electronic Effects: The electron-withdrawing formyl group increases reactivity in condensation reactions compared to electron-donating substituents .
6-[(4'-Ethoxycarbonyl-[1,1'-biphenyl]-4-yl)oxy]hexanoic Acid Structure: Hexanoic acid with a biphenyl-ethoxycarbonyl substituent. Crystallographic Data: Forms centrosymmetric dimers via O-H···O hydrogen bonds, contributing to stable crystal packing . Applications: Structural studies highlight the role of bulky substituents in modulating intermolecular interactions .
6-(2,4,5-Trichlorophenoxy)hexanoic Acid Structure: Hexanoic acid with a polychlorinated aromatic substituent. Applications: Used as an antigen in immunoassays for dioxin detection due to its structural similarity to chlorinated pollutants .
6-(Boc-amino)hexanoic Acid Structure: Hexanoic acid with a tert-butoxycarbonyl (Boc)-protected amine. Applications: Key intermediate in peptide synthesis and enzyme inhibitors; the Boc group enhances solubility and stability during reactions .
Physicochemical Properties
*Calculated based on structural analogs.
Pharmacological and Functional Differences
- Antispasmodic Activity: 6-(4-Hydroxy-3-methoxyphenyl)-hexanonic acid (HMPHA) exhibits loperamide-like antidiarrheal effects, suggesting that methoxy and hydroxy groups enhance gastrointestinal activity . In contrast, the cyanophenoxy group’s electron-withdrawing nature may reduce bioavailability compared to HMPHA.
- Fluorescence Applications: 6-(4-Formylphenoxy)hexanoic acid derivatives show strong fluorescence due to extended π-conjugation, whereas the cyano group in this compound may shift absorption/emission spectra via electronic effects .
- Toxicity: Polychlorinated derivatives like 6-(2,4,5-trichlorophenoxy)hexanoic acid require rigorous toxicological evaluation , while Boc-protected amines are generally low-risk intermediates .
Q & A
Q. What are the recommended synthetic routes for 6-(4-Cyanophenoxy)hexanoic acid to achieve high yield and purity?
A practical approach involves a multi-step synthesis starting with nucleophilic substitution between 4-cyanophenol and a brominated hexanoic acid derivative (e.g., methyl 6-bromohexanoate), followed by hydrolysis of the ester group to yield the carboxylic acid. Critical steps include optimizing reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography or recrystallization. For example, analogous syntheses of structurally related compounds achieved yields >80% by employing anhydrous conditions and catalytic bases like K₂CO₃ .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) : Confirms molecular structure by assigning peaks to the cyanophenoxy group (aromatic protons at ~7.5 ppm) and hexanoic acid chain (methylene/methyl protons).
- MALDI-TOF mass spectrometry : Validates molecular weight and purity.
- UV-Vis and photoluminescence (PL) spectroscopy : Assesses electronic transitions and potential applications in optoelectronic materials.
- Thermal analysis (DSC/TGA) : Determines melting points (DSC) and thermal stability (TGA decomposition temperatures >200°C) .
Advanced Research Questions
Q. How can conflicting thermal stability data from DSC and TGA be resolved for this compound?
Discrepancies may arise from differences in sample preparation (e.g., crystallinity) or experimental parameters (heating rate, atmosphere). Cross-validation strategies include:
Q. What methodologies optimize the integration of this compound into polymer matrices for functional materials?
Covalent functionalization via esterification or amidation of the carboxylic acid group enhances compatibility with polymers. For example, grafting onto polyvinyl alcohol (PVA) improves mechanical stability in hybrid solar cells. Solvent casting with controlled evaporation rates minimizes phase separation, while spectroscopic monitoring (FTIR) confirms successful incorporation .
Q. How does the electron-withdrawing cyanophenoxy group influence reactivity in nucleophilic environments?
The cyano group (-CN) increases the electrophilicity of the adjacent phenoxy oxygen, enhancing susceptibility to nucleophilic attack. This property can be exploited in designing drug conjugates or catalysts. Computational studies (e.g., DFT) predict reaction sites, while kinetic experiments (e.g., monitoring hydrolysis rates in basic media) validate theoretical models .
Q. What strategies are effective in designing analogs of this compound for targeted biological interactions?
Structure-activity relationship (SAR) studies suggest:
- Replacing the cyanophenoxy group with thiophene or pyrimidine derivatives modulates lipophilicity and binding affinity.
- Introducing sulfonamide or carbamate linkages improves metabolic stability.
- High-throughput screening (HTS) of analogs against specific enzymes (e.g., cyclooxygenase) identifies lead compounds with enhanced potency .
Data Interpretation and Experimental Design
Q. How should researchers address low reproducibility in synthesizing this compound derivatives?
Standardize reaction parameters (e.g., stoichiometry, solvent purity) and employ real-time monitoring (e.g., in situ FTIR). For example, a reported 87% yield for a structurally similar compound was achieved using rigorously dried solvents and inert gas purging .
Q. What analytical workflows validate the purity of this compound in complex mixtures?
Combine HPLC with diode-array detection (DAD) for quantifying impurities. Mass spectrometry (LC-MS) identifies byproducts, while 2D NMR (e.g., HSQC, HMBC) resolves structural ambiguities. For trace analysis, limit of detection (LOD) can be improved using UPLC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
